

Application Notes and Protocols for Posaconazole Hydrate Oral Suspension Formulations

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Compound of Interest		
Compound Name:	Posaconazole hydrate	
Cat. No.:	B15559576	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and characterization of **posaconazole hydrate** oral suspensions. The following protocols and data are compiled from various sources to guide researchers in developing and evaluating these antifungal formulations.

Introduction

Posaconazole is a broad-spectrum triazole antifungal agent with efficacy against a wide range of fungal pathogens.[1][2] Due to its poor water solubility, it is often formulated as an oral suspension to enhance its bioavailability.[1] A critical aspect of the oral suspension is the polymorphic form of the active pharmaceutical ingredient (API). While posaconazole Form I is often used in production, it can convert to a hydrated form, known as Form-S, in the aqueous environment of the suspension.[3][4][5] This conversion is crucial as it can impact the drug's bioavailability.[3][4] The oral suspension is a white, cherry-flavored liquid containing 40 mg of posaconazole per mL.[6]

Formulation Details

The composition of posaconazole oral suspensions can vary, but generally includes the API, a surfactant, a suspending agent, a wetting agent, a buffer system, a preservative, and flavoring



and sweetening agents. Below are examples of formulations described in publicly available documents.

Table 1: Example Formulations of Posaconazole Oral Suspension (40 mg/mL)

Ingredient	Formulation 1[7]	Formulation 2[8]	Formulation 3 (Noxafil®)[6]
Posaconazole	4 g	35-45 mg	40 mg
Polysorbate 80	1 g	8-10 mg	Present
Simethicone	0.3 g	3-4 mg	Present
Sodium Benzoate	0.2 g	2 mg	Present
Sodium Citrate	q.s.	0.6 mg	Present (as dihydrate)
Citric Acid	q.s.	1.5 mg	Present (as monohydrate)
Glycerol	10 g	300-320 mL	Present
Xanthan Gum	0.3 g	3-4 mg	Present
Malt Syrup/Fructose Syrup	35 g	150-160 mg	Present (as liquid glucose)
Titanium Dioxide	0.4 g	3-4 mg	Present
Essence/Artificial Cherry Flavor	0.3 g	3-4 mg	Present
Purified Water	to 100 mL	q.s.	Present

q.s. = quantum satis (as much as is sufficient)

Physicochemical Characterization

Key quality attributes for posaconazole oral suspensions include particle size, viscosity, and polymorphic form.



Table 2: Physicochemical Properties of Posaconazole Oral Suspension

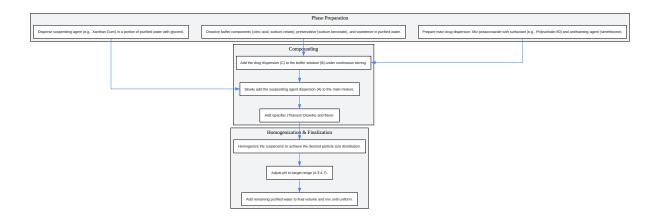
Parameter	Specification/Value	Reference
Particle Size		
Median [d(0.5)]	1.5 - 1.85 μm	[7]
< 3 μm	≥ 65% of particles	[7]
< 10 μm	≥ 99% of particles	[7]
Mean Particle Size (Micronized)	~1000 nm to ~1800 nm	[9]
Viscosity	900 - 3200 cP	[7]
Polymorphic Form in Suspension	Form-S (hydrate)	[3][4][10][11][12]
рН	4.0 - 5.4	[7][13]

Experimental Protocols Preparation of Posaconazole Oral Suspension (General Method)

This protocol is a generalized procedure based on common formulation techniques.

Workflow for Posaconazole Oral Suspension Formulation





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Caption: General workflow for the preparation of posaconazole oral suspension.

Protocol:



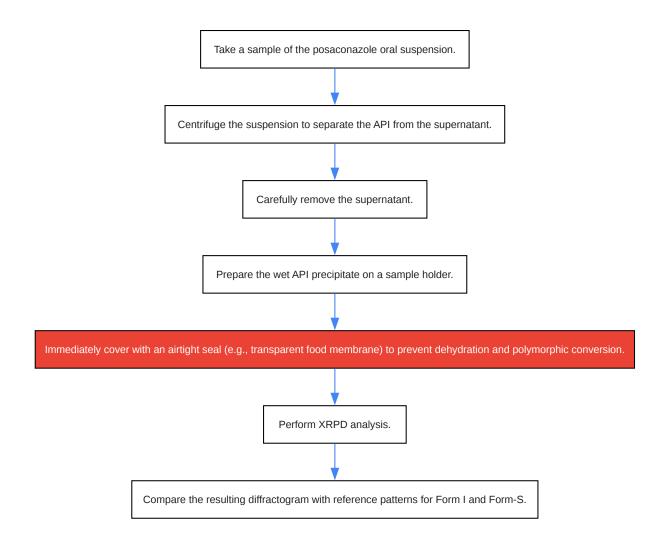
- Vehicle Preparation: In a primary manufacturing vessel, dissolve the soluble excipients such as sodium benzoate, sodium citrate, and citric acid in purified water.
- Suspending Agent Hydration: Separately, disperse the xanthan gum in glycerin with stirring to form a uniform slurry. Slowly add this slurry to the main vehicle with continuous agitation to ensure proper hydration of the gum.
- API Wetting: In a separate container, wet the posaconazole powder with a mixture of polysorbate 80 and simethicone.
- Dispersion: Add the wetted posaconazole to the main vehicle under continuous mixing.
- Addition of Other Excipients: Add the liquid glucose and titanium dioxide to the suspension and mix until uniform.
- Homogenization: Homogenize the suspension using a suitable high-shear mixer or colloid mill to reduce the particle size to the desired range (e.g., median particle size of 1.5-1.85 μm).[7]
- Final Adjustments: Add the cherry flavor and mix. Adjust the pH of the suspension to between 4.3 and 4.7 using citric acid or sodium citrate solution.[7]
- Final Volume: Add purified water to reach the final batch volume and mix until a homogenous suspension is obtained.

Characterization of Polymorphic Form by X-Ray Powder Diffraction (XRPD)

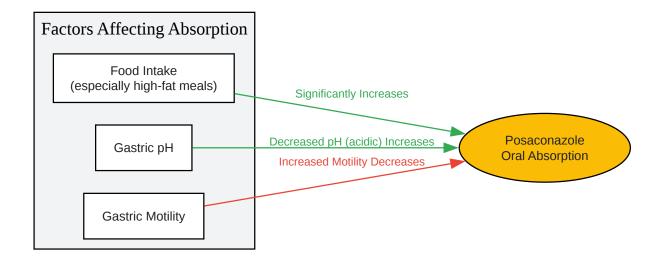
This protocol is essential for confirming the presence of the hydrated Form-S of posaconazole in the final suspension.

Workflow for XRPD Sample Preparation and Analysis









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